molecular formula C20H24O4 B037521 Saffron oil CAS No. 8022-19-3

Saffron oil

Cat. No.: B037521
CAS No.: 8022-19-3
M. Wt: 328.4 g/mol
InChI Key: PANKHBYNKQNAHN-UHFFFAOYSA-N
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Preparation Methods

Transcrocetinate can be synthesized by reacting crocetin with sodium hydroxide. The reaction involves the formation of the sodium salt of the trans isomer of crocetin. This process typically involves the following steps :

    Extraction of Crocetin: Crocetin is extracted from natural sources such as the crocus flower or gardenia fruit.

    Reaction with Sodium Hydroxide: The extracted crocetin is reacted with sodium hydroxide to form transcrocetinate sodium.

    Purification: The resulting product is purified to obtain the desired compound.

Chemical Reactions Analysis

Transcrocetinate undergoes various chemical reactions, including:

    Oxidation: Transcrocetinate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups under specific conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Organic solvents such as ethanol or methanol.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Transcrocetinate has a wide range of scientific research applications, including :

    Medicine: It is being investigated for its potential to treat conditions caused by hypoxia or ischemia, such as stroke, myocardial infarction, and peripheral artery disease. It has shown promise in improving oxygenation in hypoxic tissues and enhancing the effectiveness of radiation therapy in cancer treatment.

    Biology: Studies have shown that transcrocetinate can provide neuroprotection by reducing the production of neurotoxic molecules.

    Chemistry: It is used in research to study the diffusion of oxygen in aqueous solutions and its effects on various chemical reactions.

    Industry: Transcrocetinate is being explored for its potential use in enhancing oxygenation in industrial processes where oxygen diffusion is critical.

Mechanism of Action

Transcrocetinate exerts its effects by increasing the diffusion rate of oxygen through blood plasma. It achieves this by altering the structure of water molecules in the plasma, causing additional hydrogen bonds to form among the water molecules . This enhanced hydrogen bonding facilitates the movement of oxygen from red blood cells into hypoxic tissues, thereby improving oxygenation.

Comparison with Similar Compounds

Transcrocetinate is unique among oxygen diffusion-enhancing compounds due to its specific mechanism of action and its ability to improve oxygenation in hypoxic tissues. Similar compounds include :

    Crocetin: The parent compound from which transcrocetinate is derived. Crocetin itself has neuroprotective and anti-inflammatory properties.

    Trans Sodium Crocetinate: Another form of transcrocetinate that has been studied for its potential in treating hypoxia and ischemia.

    Bipolar Trans Carotenoid Salts: A subclass of oxygen diffusion-enhancing compounds to which transcrocetinate belongs.

Transcrocetinate stands out due to its specific ability to enhance oxygen diffusion by altering the structure of water molecules in blood plasma, making it a valuable compound for various medical and industrial applications.

Properties

IUPAC Name

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANKHBYNKQNAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865402
Record name 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8022-19-3, 873378-86-0
Record name Oils, saffron
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAFFRON OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the challenges associated with traditional saffron oil hydrogenation methods, and what alternative approaches are being explored?

A1: Traditional this compound hydrogenation methods, while established, often encounter difficulties in achieving optimal physicochemical parameters and yields that meet regulatory standards []. This highlights the need for improved techniques. One promising avenue is the development of advanced this compound hydrogenation technologies and the identification of optimal process conditions to enhance efficiency and product quality []. Researchers are also investigating encapsulation techniques using biocompatible materials like chitosan and Arabic gum to create nanoparticles containing saffron essential oil []. This approach aims to improve stability, solubility, and potentially enhance its bioavailability and therapeutic applications.

Q2: How can Response Surface Methodology (RSM) be applied to optimize the formulation of saffron essential oil nanoparticles?

A2: RSM, utilizing a Box-Behnken design, has proven effective in identifying optimal conditions for producing saffron essential oil nanoparticles []. This statistical approach allows researchers to systematically investigate the impact of multiple variables, such as the concentrations of Low Molecular Weight Chitosan (LWCS) and Arabic gum, as well as the ratio of core to wall material, on critical nanoparticle characteristics []. By analyzing the relationships between these variables and responses like z-average size, polydispersity index (PDI), and zeta potential, researchers can pinpoint the optimal formulation for desired nanoparticle properties.

Q3: What is the significance of zeta potential in saffron essential oil nanoparticle formulations?

A3: Zeta potential plays a crucial role in nanoparticle stability. In the context of saffron essential oil encapsulated within chitosan-Arabic gum nanoparticles, the ratio of oil to the wall materials significantly influences the zeta potential []. Achieving a suitable zeta potential value is essential for preventing nanoparticle aggregation, ensuring a stable and homogenous dispersion. This is particularly important for potential applications in drug delivery or other fields where consistent particle size and distribution are paramount.

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